
(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure ist eine synthetische organische Verbindung mit der Summenformel C10H9N2OS. Sie gehört zur Klasse der Thiazolidinone, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure beinhaltet typischerweise die Kondensation geeigneter Thiazolidinonderivate mit Essigsäure oder deren Derivaten. Die Reaktionsbedingungen erfordern oft den Einsatz von Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung umfassen, um das Endprodukt in einer Form zu erhalten, die für verschiedene Anwendungen geeignet ist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of a multicomponent reaction, where 2-aminothiazole, an aldehyde, and a carboxylic acid derivative are reacted in the presence of a catalyst to form the desired thiazolidine derivative . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of thiazolidine derivatives, including 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid, often employs green chemistry approaches to improve yield, selectivity, and purity . Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process . Additionally, the use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, was möglicherweise zur Bildung neuer Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren und ihre chemischen Eigenschaften verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Derivaten mit höherem Oxidationszustand führen, während Substitutionsreaktionen eine Vielzahl neuer Verbindungen mit unterschiedlichen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Medizin: Es werden laufende Forschungen durchgeführt, um das potenzielle therapeutische Potenzial zu erforschen, einschließlich der Verwendung als Leitstruktur für die Medikamentenentwicklung.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und industrieller Prozesse verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, abhängig vom Kontext, in dem die Verbindung verwendet wird. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinonderivate:
Essigsäurederivate: Verbindungen wie 2-(4-oxo-2-phenylthiazolidin-3-yl)essigsäure weisen strukturelle Ähnlichkeiten auf und können vergleichbare chemische Eigenschaften aufweisen.
Einzigartigkeit
(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure zeichnet sich durch ihr spezifisches Substitutionsschema und das Vorhandensein sowohl von Thiazolidinon- als auch von Essigsäureeinheiten aus.
Eigenschaften
Molekularformel |
C12H12N2O3S |
|---|---|
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(17)9(7-10(15)16)18-12(14)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
NVIYCYDCYVZVAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



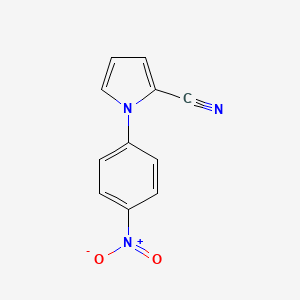
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
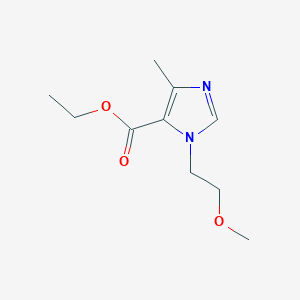
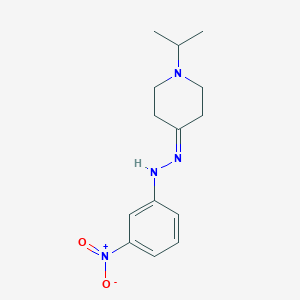
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)


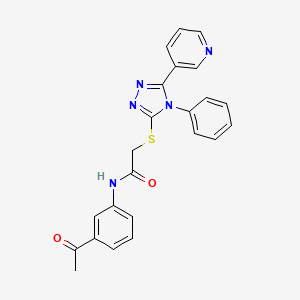
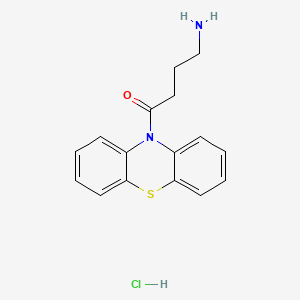
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)

![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
